Cas no 89892-80-8 (3,5-Diamino-2-methylphenylboronic acid)
3,5-Diamino-2-methylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-Diamino-2-methylphenylboronic acid
- o-Tolueneboronic acid, 3,5-diamino- (6CI,7CI)
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- Inchi: 1S/C7H11BN2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,9-10H2,1H3
- InChI Key: JUZIDOFFEZCZIB-UHFFFAOYSA-N
- SMILES: C1(B(O)O)=CC(N)=CC(N)=C1C
3,5-Diamino-2-methylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D415170-100mg |
3,5-Diamino-2-methylphenylboronic Acid |
89892-80-8 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | D415170-250mg |
3,5-Diamino-2-methylphenylboronic Acid |
89892-80-8 | 250mg |
$374.00 | 2023-05-18 | ||
| TRC | D415170-500mg |
3,5-Diamino-2-methylphenylboronic Acid |
89892-80-8 | 500mg |
$574.00 | 2023-05-18 | ||
| TRC | D415170-1g |
3,5-Diamino-2-methylphenylboronic Acid |
89892-80-8 | 1g |
$ 680.00 | 2022-06-05 | ||
| TRC | D415170-1000mg |
3,5-Diamino-2-methylphenylboronic Acid |
89892-80-8 | 1g |
$821.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248897-1g |
3,5-Diamino-2-methylphenylboronic acid |
89892-80-8 | 95+% | 1g |
¥3801.00 | 2024-04-26 |
3,5-Diamino-2-methylphenylboronic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3,5-Diamino-2-methylphenylboronic acid
Research Brief on 3,5-Diamino-2-methylphenylboronic acid (CAS: 89892-80-8): Recent Advances and Applications
3,5-Diamino-2-methylphenylboronic acid (CAS: 89892-80-8) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by the presence of both amino and boronic acid functional groups, serves as a versatile building block in the synthesis of bioactive molecules and as a key component in various biomedical applications. Recent studies have explored its potential in drug development, sensing technologies, and targeted therapies, making it a subject of intense scientific inquiry.
One of the most notable applications of 3,5-Diamino-2-methylphenylboronic acid is its role in the development of boron-containing drugs. Boron-based compounds have emerged as promising candidates in medicinal chemistry, particularly in the design of protease inhibitors and neutron capture therapy agents. The boronic acid moiety in this compound can form reversible covalent bonds with biological nucleophiles, such as serine residues in enzymes, enabling the inhibition of key pathogenic targets. Recent research has demonstrated its efficacy in the inhibition of bacterial β-lactamases, which are enzymes responsible for antibiotic resistance, highlighting its potential in addressing the global challenge of antimicrobial resistance.
In addition to its therapeutic applications, 3,5-Diamino-2-methylphenylboronic acid has been utilized in the development of advanced sensing platforms. The boronic acid group exhibits a high affinity for diols, making it an ideal candidate for the detection of sugars and glycated proteins. Recent studies have leveraged this property to design fluorescent sensors for glucose monitoring, which could revolutionize diabetes management. Furthermore, its ability to interact with cell surface glycans has been exploited in the development of targeted drug delivery systems, where the compound acts as a homing device to direct therapeutics to specific tissues or cells.
The synthesis and optimization of 3,5-Diamino-2-methylphenylboronic acid have also been a focus of recent research. Advances in catalytic methods and green chemistry approaches have enabled more efficient and sustainable production of this compound. For instance, a 2023 study published in the Journal of Organic Chemistry reported a novel palladium-catalyzed borylation reaction that significantly improved the yield and purity of the product. Such methodological innovations are critical for scaling up production and ensuring the compound's availability for further research and clinical applications.
Despite its promising potential, challenges remain in the widespread adoption of 3,5-Diamino-2-methylphenylboronic acid. Issues such as solubility, stability, and off-target effects need to be addressed through structural modifications and formulation strategies. Recent efforts have focused on the development of prodrugs and nanoparticle-based delivery systems to enhance the pharmacokinetic properties of the compound. These advancements are expected to pave the way for its transition from laboratory research to clinical trials.
In conclusion, 3,5-Diamino-2-methylphenylboronic acid (CAS: 89892-80-8) represents a multifaceted tool in chemical biology and pharmaceutical research. Its applications span from drug development to diagnostic sensing, driven by its unique chemical properties. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in addressing some of the most pressing challenges in healthcare. As the field progresses, interdisciplinary collaborations will be essential to fully realize the potential of this remarkable molecule.
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